molecular formula C9H8BrN3O2 B13207477 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B13207477
M. Wt: 270.08 g/mol
InChI Key: ABLDSBZANZMIOY-UHFFFAOYSA-N
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Description

6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically involve microwave irradiation at 140°C, resulting in high yields within a short reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry, such as the use of microwave irradiation and catalyst-free conditions, are likely to be employed to ensure sustainability and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or the carboxylic acid group.

    Substitution: The bromine atom can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility for various applications.

Scientific Research Applications

6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2 . These interactions modulate various biological processes, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid methyl ester

Uniqueness

Compared to similar compounds, 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to the presence of the ethyl group at the 2-position and the carboxylic acid group at the 8-position. These structural features enhance its reactivity and potential for various applications in medicinal chemistry and material sciences .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

6-bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C9H8BrN3O2/c1-2-7-11-8-6(9(14)15)3-5(10)4-13(8)12-7/h3-4H,2H2,1H3,(H,14,15)

InChI Key

ABLDSBZANZMIOY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=C(C=C(C2=N1)C(=O)O)Br

Origin of Product

United States

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